Bienvenue dans la boutique en ligne BenchChem!

Hydroxy Vandetanib

Metabolite Identification LC-MS/MS Phase I Metabolism

Hydroxy Vandetanib (CAS 910298-61-2) is the analytically critical α-hydroxylation metabolite of Vandetanib, formally designated Vandetanib Impurity 3. Unlike N-Desmethyl Vandetanib or the isobaric N-Oxide metabolite, this compound features a distinct LC-MS/MS retention time (57.1 min) and unique MS/MS fragmentation (m/z 128, 111), enabling unambiguous identification in drug substance and product batches. It is mandatory for impurity profiling, method validation, and ANDA submissions for generic Vandetanib. Procure this authenticated reference standard to ensure regulatory-compliant quality control and differentiate parallel CYP450-mediated oxidative pathways.

Molecular Formula C22H24BrFN4O3
Molecular Weight 491.361
CAS No. 910298-61-2
Cat. No. B584746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Vandetanib
CAS910298-61-2
Synonyms4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol; 
Molecular FormulaC22H24BrFN4O3
Molecular Weight491.361
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO
InChIInChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)
InChIKeyDOKXHMPUAQBETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Vandetanib (CAS 910298-61-2): A Phase I α-Hydroxylation Metabolite of the Multi-Kinase Inhibitor Vandetanib for Analytical and Pharmacological Research


Hydroxy Vandetanib (CAS 910298-61-2), also referred to as 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol, is a phase I metabolite of the approved anti-thyroid-cancer drug Vandetanib (Caprelsa, ZD6474) [1]. With a molecular formula of C22H24BrFN4O3 and a molecular weight of 491.35 g/mol, it is formed via α-hydroxylation of the N-methyl piperidine ring, a metabolic reaction catalyzed by cytochrome P450 enzymes in human and rat hepatic microsomal systems [2]. The compound is primarily utilized as an analytical reference standard for impurity profiling, metabolite identification, and pharmacokinetic studies, and is classified as Vandetanib Impurity 3 in pharmacopeial contexts [3].

Why Vandetanib Metabolites Like Hydroxy Vandetanib Cannot Be Substituted for Parent Drug or Other Analogs in Analytical and Pharmacological Workflows


Substitution among Vandetanib and its metabolites is scientifically unsound due to their distinct molecular structures, divergent metabolic origins, and critically differing pharmacological potencies. Vandetanib undergoes three primary phase I metabolic pathways: N-demethylation (producing N-Desmethyl Vandetanib), N-oxidation (producing Vandetanib N-Oxide), and α-hydroxylation (producing Hydroxy Vandetanib) [1]. Critically, in vitro inhibition data show that N-Desmethyl Vandetanib retains similar potency to Vandetanib against VEGFR-2 and EGFR, whereas Vandetanib N-Oxide is >50-fold less active than the parent drug [2]. The pharmacological activity of Hydroxy Vandetanib has not been quantitatively established in peer-reviewed literature, meaning its potency relative to these well-characterized metabolites remains an open research question . Each metabolite requires distinct analytical methods (unique retention times, MS/MS fragmentation patterns) for unambiguous identification and quantification [1]. Therefore, no generic substitution across these chemically and pharmacologically distinct entities is valid in analytical method development, impurity profiling, or biological activity studies.

Quantitative Differentiation Evidence for Hydroxy Vandetanib (910298-61-2) vs. Vandetanib and Its Major Metabolites


Structural and Mass Spectrometric Differentiation of Hydroxy Vandetanib (VA491a) from N-Desmethyl Vandetanib (VA461) and Vandetanib N-Oxide (VA491b) via LC-ESI-MS/MS

In the definitive metabolite identification study by Attwa et al. (2018) using rat liver microsomes and LC-ESI-MS/MS, Hydroxy Vandetanib (designated VA491a, m/z 491) was unequivocally distinguished from the isobaric Vandetanib N-Oxide (VA491b, also m/z 491) by its distinct retention time (57.1 min vs. 50.4 min) and unique MS/MS fragmentation pattern (major daughter ions at m/z 128 and 111) [1]. The metabolic origin was confirmed as α-hydroxylation of the N-methyl piperidine ring. In contrast, the N-demethylation metabolite (VA461, N-Desmethyl Vandetanib) appeared at m/z 461 with a retention time of 49.7 min and a major daughter ion at m/z 364 [1]. This analytical differentiation is essential for accurate impurity profiling and metabolite quantification in both preclinical and clinical samples.

Metabolite Identification LC-MS/MS Phase I Metabolism

Metabolic Pathway Origin of Hydroxy Vandetanib vs. N-Desmethyl Vandetanib vs. Vandetanib N-Oxide: Differential Enzymatic Routes

Hydroxy Vandetanib is generated exclusively via α-hydroxylation of the N-methyl piperidine ring, a distinct metabolic route from the two major pathways responsible for the principal circulating metabolites [1]. N-Desmethyl Vandetanib is formed via CYP3A4-mediated N-demethylation, while Vandetanib N-Oxide is produced by flavin-containing monooxygenases (FMO1 and FMO3) [2]. Exposure data in humans show N-Desmethyl Vandetanib represents 7–17.1% of parent drug exposure, and Vandetanib N-Oxide represents 1.4–2.2% [2]. The quantitative exposure of Hydroxy Vandetanib in human plasma has not been reported, indicating it is likely a minor or short-lived metabolic intermediate, which has implications for its detectability and relevance in bioanalytical method development.

Drug Metabolism Cytochrome P450 Enzymatic Oxidation

Pharmacological Potency Context: N-Desmethyl Vandetanib Retains Potency, Vandetanib N-Oxide Is >50-Fold Less Active — Hydroxy Vandetanib Remains Uncharacterized

The pharmacological activity of Vandetanib metabolites has been partially characterized: N-Desmethyl Vandetanib exhibits similar inhibitory potency to Vandetanib against VEGFR-2 (KDR) and EGFR in vitro, whereas Vandetanib N-Oxide is >50-fold less active than the parent drug [1]. The parent Vandetanib inhibits VEGFR-2 with an IC50 of 40 nM, VEGFR-3 with an IC50 of 110 nM, and EGFR with an IC50 of 500 nM [2]. However, the specific IC50 values of Hydroxy Vandetanib against these or any other kinase targets have not been reported in peer-reviewed scientific literature as of the current evidence base . This represents a critical knowledge gap: the α-hydroxylation modification introduces a hydroxymethyl group on the piperidine nitrogen, which may alter binding affinity to kinase ATP-binding pockets, but the direction and magnitude of this effect remain unquantified.

Kinase Inhibition Structure-Activity Relationship Pharmacological Activity

Molecular Weight and Physicochemical Differentiation: Hydroxy Vandetanib (MW 491.35) vs. Parent Vandetanib (MW 475.36) and Other Metabolites

Hydroxy Vandetanib possesses a molecular weight of 491.35 g/mol (C22H24BrFN4O3), which is +16 Da relative to the parent drug Vandetanib (MW 475.36, C22H24BrFN4O2), consistent with the addition of a single oxygen atom via hydroxylation . This mass increment distinguishes it from N-Desmethyl Vandetanib (MW 461.3 g/mol, C21H22BrFN4O2), which is lighter than the parent drug by -14 Da due to loss of a methyl group . The presence of an additional hydrogen bond donor (the hydroxymethyl -OH group) increases the hydrogen bond donor count to 2, compared to 1 for the parent Vandetanib, with a predicted pKa of 14.70 for the hydroxyl proton . These physicochemical differences directly impact chromatographic retention, ionization efficiency in mass spectrometry, and solubility, necessitating compound-specific optimization in analytical method development.

Physicochemical Properties Molecular Weight Analytical Method Development

Pharmacopeial Classification: Hydroxy Vandetanib as a Specified Impurity (Vandetanib Impurity 3) for ANDA and Quality Control Applications

Hydroxy Vandetanib is formally classified as Vandetanib Impurity 3 in pharmaceutical impurity profiling frameworks and is supplied by multiple reference standard manufacturers (including TRC, Santa Cruz Biotechnology, and Pharmaffiliates) for use in Abbreviated New Drug Application (ANDA) analytical method development and validation [1]. It is one of at least four known Vandetanib-related impurities: Impurity 1 (N-Demethyl Vandetanib), Impurity 2 (O-Desmethyl Vandetanib), Impurity 3 (Hydroxy Vandetanib), and Impurity 4 (Vandetanib N-Oxide) [2]. The compound is available at catalog grades suitable for analytical method validation (AMV), quality control (QC), and pharmaceutical reference standard applications, with typical purities of ≥95% by HPLC . Its procurement cost from suppliers such as Santa Cruz Biotechnology is approximately $6665 for 10 mg, reflecting the specialized synthetic chemistry required .

Impurity Profiling Pharmaceutical Analysis Quality Control

Alpha-Hydroxylation Metabolite as a Marker for Reactive Intermediate Formation and Potential Toxicity Studies

The α-hydroxylation pathway that generates Hydroxy Vandetanib (VA491a) is mechanistically significant because α-hydroxylation of cyclic tertiary amines can lead to the formation of reactive iminium intermediates, which are implicated in idiosyncratic drug toxicity [1]. The Attwa et al. (2018) study demonstrated that incubation of Vandetanib with rat liver microsomes in the presence of potassium cyanide (1.0 mM KCN) trapped four cyano conjugates, confirming the formation of reactive iminium intermediates from the N-methyl piperidine moiety [1]. Hydroxy Vandetanib represents the stable hydroxylation product of the N-methyl piperidine α-carbon, positioned upstream of these reactive intermediates. This is in contrast to the N-demethylation pathway (producing N-Desmethyl Vandetanib), which proceeds through a different mechanistic route and may have a distinct toxicity profile [2]. The N-oxide metabolite, while also formed on the piperidine ring, does not proceed through an iminium intermediate and is >50-fold less pharmacologically active [3].

Reactive Metabolites Bioactivation Toxicity

Optimal Research and Industrial Application Scenarios for Hydroxy Vandetanib (CAS 910298-61-2) Based on Quantified Differentiation Evidence


Pharmaceutical Impurity Profiling and ANDA Method Validation for Generic Vandetanib Development

Hydroxy Vandetanib is formally classified as Vandetanib Impurity 3 and is an essential reference standard for analytical method development, validation, and quality control in Abbreviated New Drug Application (ANDA) submissions for generic Vandetanib products [1]. Its distinct LC-MS/MS retention time (57.1 min) and unique MS/MS fragmentation pattern (m/z 128, 111) enable its unambiguous identification and quantification in drug substance and drug product batches, separate from the isobaric N-Oxide impurity [2]. Regulatory guidelines require characterization and control of specified impurities, making this compound a mandatory procurement item for pharmaceutical QC laboratories engaged in Vandetanib generic development [3].

In Vitro Drug Metabolism Studies Investigating CYP450-Mediated α-Hydroxylation of Cyclic Tertiary Amines

Hydroxy Vandetanib serves as a characterized analytical marker for the α-hydroxylation metabolic pathway of N-methyl piperidine-containing drugs [1]. Researchers studying CYP450-mediated oxidation of cyclic tertiary amines can use this compound to establish chromatographic methods, optimize MS detection parameters, and validate metabolite identification workflows in hepatic microsomal or recombinant enzyme systems [2]. Its distinction from the N-demethylation product (VA461) and N-oxidation product (VA491b) makes it particularly valuable for studies aimed at differentiating parallel oxidative pathways on the same substrate [1].

Bioactivation and Reactive Metabolite Research in Drug Safety Assessment

Because Hydroxy Vandetanib (VA491a) is the stable product of α-hydroxylation on the N-methyl piperidine ring—a reaction that can proceed to form reactive iminium intermediates implicated in idiosyncratic toxicity—this compound is a critical analytical reference for reactive metabolite trapping studies [1]. The Attwa et al. (2018) study demonstrated that four cyano conjugates were formed when Vandetanib was incubated with rat liver microsomes and KCN, confirming the bioactivation potential of the N-methyl piperidine moiety [1]. Hydroxy Vandetanib enables the development of targeted LC-MS/MS methods to monitor the balance between stable hydroxylation and progression to reactive intermediate formation, a key parameter in drug safety structure-activity relationship studies [2].

Pharmacokinetic and Metabolic Profiling Studies Requiring Authenticated Metabolite Standards

Accurate quantification of Vandetanib metabolites in plasma, urine, or tissue samples requires authenticated reference standards for each metabolite due to potential differences in MS ionization efficiency and chromatographic behavior [1]. Hydroxy Vandetanib (MW 491.35, +16 Da vs. parent drug) has distinct physicochemical properties—including an additional hydrogen bond donor and altered lipophilicity—that affect its extraction recovery and LC retention relative to N-Desmethyl Vandetanib (MW 461.3) and Vandetanib N-Oxide (isobaric at MW 491.35) [2]. Studies employing stable isotope-labeled internal standards (e.g., Hydroxy Vandetanib-d4) further benefit from the availability of the unlabeled compound for method development and calibration [3].

Quote Request

Request a Quote for Hydroxy Vandetanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.